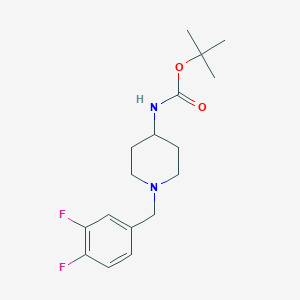

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate

Description

Introduction and Research Context

Historical Development of Piperidine-Based D4R Antagonists

Piperidine derivatives have long served as privileged scaffolds in dopamine receptor modulation due to their conformational flexibility and ability to engage key binding motifs. Early work focused on morpholine and 4,4-difluoropiperidine cores, yielding compounds like the morpholine-based 1 (Ki = 8 nM) and 4,4-difluoropiperidine derivatives (Ki = 0.3 nM). These agents demonstrated potent D4R antagonism but faced limitations in metabolic stability and brain penetration. For instance, the 4,4-difluoropiperidine series exhibited high intrinsic clearance (>50 mL/min/kg in human microsomes) and excessive lipophilicity (cLogP > 5), which restricted their utility in vivo.

Structural refinements introduced benzyloxy-piperidine moieties, such as 3-benzyloxypiperidine derivatives (e.g., 9j , Ki = 96 nM), which improved metabolic stability while retaining selectivity (>30-fold over D2/D3 receptors). However, stereochemical complexity and suboptimal pharmacokinetic profiles persisted, necessitating further innovation.

Table 1: Evolution of Piperidine-Based D4R Antagonists

| Scaffold | Example Compound | D4R Ki (nM) | Selectivity (D4 vs. D2/D3) | Key Limitations |

|---|---|---|---|---|

| Morpholine | 1 | 8 | >100-fold | High intrinsic clearance |

| 4,4-Difluoropiperidine | 14a | 0.3 | >2000-fold | High cLogP (5.37), low tPSA |

| Benzyloxypiperidine | 9j | 96 | >30-fold | Moderate metabolic stability |

Position of tert-Butyl 1-(3,4-Difluorobenzyl)piperidin-4-ylcarbamate in Medicinal Chemistry

This compound integrates strategic modifications to address prior shortcomings:

- 3,4-Difluorobenzyl Substituent : The difluoro motif enhances hydrophobic interactions with D4R’s orthosteric pocket while reducing oxidative metabolism compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effects may also fine-tune piperidine basicity, optimizing receptor binding.

- tert-Butyl Carbamate : This group introduces steric bulk, shielding the piperidine nitrogen from cytochrome P450-mediated oxidation—a common metabolic liability in earlier analogs. Additionally, the carbamate moiety increases topological polar surface area (tPSA), potentially improving blood-brain barrier penetration.

Docking studies suggest the compound occupies a similar binding mode to 14a , with the difluorobenzyl group engaging hydrophobic residues (e.g., Phe4.60) and the carbamate forming hydrogen bonds with Asp3.32.

Significance in Dopamine Receptor Research

D4R’s role in modulating cortico-basal ganglia circuits makes it a compelling target for dyskinesias and addiction. However, developing subtype-selective antagonists has been challenging due to high homology among dopamine receptors. This compound’s design addresses two critical needs:

- Selectivity : Fluorine substitutions and carbamate placement may reduce off-target interactions, as seen in structurally related compounds with >2000-fold selectivity over D1/D2/D3 receptors.

- Pharmacokinetic Optimization : Preliminary in silico models predict a cLogP of ~3.5 and tPSA of 45 Ų, aligning with CNS MPO guidelines for brain-penetrant drugs.

Current Research Landscape and Applications

Recent studies emphasize scaffold diversification to balance potency, selectivity, and metabolic stability. This compound exemplifies this trend, with potential applications in:

- Mechanistic Studies : As a tool compound to elucidate D4R’s role in synaptic plasticity and dyskinesia pathways.

- Therapeutic Development : Preclinical evaluation in rodent models of Parkinson’s disease, focusing on AIM (abnormal involuntary movement) score reduction.

Ongoing work explores synergistic effects with adenosine A2A antagonists, aiming to amplify anti-dyskinetic efficacy without compromising motor function.

Properties

IUPAC Name |

tert-butyl N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(18)15(19)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMIRGJDFXYADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound has shown potential in various biological studies, particularly related to neuroprotection and anti-inflammatory effects. It acts as an inhibitor of specific enzymes and receptors, which may influence cellular signaling pathways.

Key Biological Activities :

- Anti-inflammatory Effects : Studies indicate that tert-butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate can inhibit the release of pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing inflammatory diseases.

- Neuroprotective Effects : Preliminary research highlights its ability to protect astrocytes from amyloid beta-induced toxicity, indicating potential applications in neurodegenerative disease treatment.

Pharmacological Studies

Pharmacological evaluations have revealed several key areas where this compound exhibits significant activity:

Case Study: Anti-inflammatory Mechanism

In a study involving LPS/ATP-stimulated human macrophages, this compound significantly reduced IL-1β levels at concentrations as low as 10 µM. This finding suggests its potential for managing inflammatory responses in clinical settings.

Chemical Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl carbamate and 3,4-difluorobenzyl chloride under basic conditions. This method facilitates nucleophilic substitution reactions, yielding the desired compound with high purity.

Industrial Uses :

- Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Production of Specialty Chemicals : Its unique chemical properties make it valuable in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substitution patterns on the benzyl group, piperidine ring modifications, or functional groups. Below is a detailed comparison:

Substituent Position Variations

Notes:

Functional Group Variations

Notes:

- The benzoyl group in the 4-cyanobenzoyl analog introduces a strong electron-withdrawing effect, which may alter reactivity in cross-coupling reactions compared to the benzyl group .

- The benzylamine derivative (CAS 1349716-46-6) lacks carbamate protection, making it more reactive but less stable under acidic conditions .

Key Reaction Challenges :

- Regioselectivity : Fluorine’s electronegativity can direct substitution in subsequent reactions, but competing pathways may arise in polyfluorinated analogs.

- Purification : Difluoro derivatives often require chromatographic separation due to similar polarity among byproducts .

Biological Activity

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate (CAS No. 328083-90-5) is a synthetic compound notable for its unique structure, which includes a piperidine ring and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and anti-inflammatory effects.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H24F2N2O2 |

| Molecular Weight | 326.38 g/mol |

| CAS Number | 328083-90-5 |

Structural Characteristics

The compound features a piperidine ring substituted with a 3,4-difluorobenzyl group and a tert-butyl carbamate group, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in neurotransmission and inflammatory processes. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those associated with dopamine and serotonin pathways.

Pharmacological Studies

Recent pharmacological evaluations have indicated that this compound exhibits:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

- Neuroprotective Properties : Animal models have demonstrated that the compound may protect against neurodegeneration by modulating oxidative stress pathways .

Case Studies

- In Vitro Studies : A study published in Molecules reported that derivatives of piperidine compounds, including this compound, showed significant inhibition of IL-1β release from LPS-stimulated macrophages. The compound was effective at concentrations as low as 10 µM .

- Animal Models : In a rodent model of neuroinflammation, administration of the compound led to reduced markers of inflammation and improved behavioral outcomes in tests assessing cognitive function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential steps: (1) coupling a piperidine derivative (e.g., 4-N-BOC-aminopiperidine) with 3,4-difluorobenzyl bromide via nucleophilic substitution, (2) protecting the amine group using tert-butyl chloroformate, and (3) purification via column chromatography. Key reagents include triethylamine (to scavenge HBr) and solvents like dichloromethane or THF. Reaction temperatures are maintained at 0–25°C to minimize side reactions. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of the benzyl halide .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 3,4-difluorobenzyl protons resonate at δ 7.1–7.4 ppm; piperidine protons at δ 3.0–3.5 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~369 for C₁₈H₂₃F₂N₂O₂).

- X-ray Crystallography : Resolves stereochemistry and confirms tert-butyl carbamate conformation .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Methodological Answer : Solubility is tested in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the carbamate group to piperidine derivatives). Lipophilicity (logP) is calculated via shake-flask method or computational tools (e.g., MarvinSketch) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli).

- Cancer Cell Viability : MTT assays using HeLa or MCF-7 cells, with IC₅₀ determination.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can structural modifications of the 3,4-difluorobenzyl group impact biological activity, and what strategies validate these effects?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzyl ring to alter electronic effects. Compare with analogs like tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate .

- Validation : SAR studies via IC₅₀ comparisons in enzyme assays. Computational docking (AutoDock Vina) predicts binding affinity changes to targets like G-protein-coupled receptors .

Q. What experimental approaches resolve contradictions in solubility vs. bioactivity data?

- Methodological Answer :

- Contradiction Example : High lipophilicity (logP >3) may reduce aqueous solubility but enhance membrane permeability.

- Resolution : Use prodrug strategies (e.g., phosphate ester derivatives) or co-solvents (Cremophor EL) in in vivo models. Validate via parallel artificial membrane permeability assays (PAMPA) .

Q. How are reaction pathways optimized for large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., tert-butyl group hydrolysis) by precise temperature/residence time control.

- Catalyst Screening : Test palladium or copper catalysts for Suzuki coupling of fluorinated benzyl groups. Monitor enantiomeric excess via chiral HPLC .

Q. What computational methods predict metabolic stability and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use QikProp (Schrödinger) for bioavailability, CYP450 inhibition, and hERG liability.

- Metabolite ID : In silico tools (Meteor Nexus) simulate Phase I/II metabolism (e.g., carbamate hydrolysis to piperidine) .

Q. How do crystallographic data inform polymorph screening for formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.